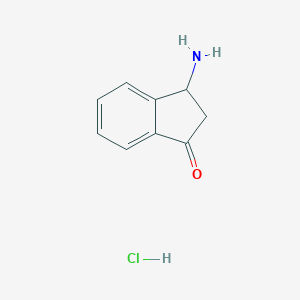

3-Aminoindan-1-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687359. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c10-8-5-9(11)7-4-2-1-3-6(7)8;/h1-4,8H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLMUHLYLOBJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327795 | |

| Record name | 3-Amino-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152605-34-0 | |

| Record name | 3-Amino-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,3-dihydro-1H-inden-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminoindan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminoindan-1-one hydrochloride is a chemical compound of interest within the broader class of aminoindanones, which are recognized for their diverse biological activities and potential as scaffolds in medicinal chemistry. This guide provides a comprehensive overview of the known basic properties of this compound. Due to the limited availability of specific experimental data for this particular isomer, this document also explores related literature on analogous compounds to offer insights into potential synthetic strategies, analytical methodologies, and areas of biological investigation. It is crucial for the reader to note that while information on related compounds is provided for context and guidance, these properties and protocols may not be directly applicable to this compound.

Introduction

The indanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of an amino group to the indanone structure, as in this compound, offers a key functional handle for further chemical modification and can significantly influence the molecule's physicochemical and pharmacological properties. This guide aims to consolidate the available information on this compound and provide a framework for its potential synthesis, analysis, and evaluation.

Physicochemical Properties

Based on available information from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that experimentally determined data such as melting point and solubility are not consistently reported in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 152605-34-0 | |

| Molecular Formula | C₉H₁₀ClNO | |

| Molecular Weight | 183.63 g/mol | |

| Appearance | Solid (form not specified) | General knowledge |

| Melting Point | Not available | |

| Solubility | Not available | |

| Storage | Store in a cool, dry place. Keep container tightly closed. | General laboratory practice |

Synthesis Strategies: An Inferential Approach

One potential conceptual pathway is the reductive amination of 1,3-indandione. This could proceed through the formation of an enamine or oxime at the 3-position, followed by reduction.

Conceptual Synthesis Pathway.

Experimental Protocol (Hypothetical):

-

Step 1: Formation of the Enamine Intermediate. 1,3-indandione could be reacted with a suitable source of ammonia, such as ammonium acetate, in a solvent like toluene with azeotropic removal of water to drive the formation of the enamine.

-

Step 2: Reduction. The resulting enamine intermediate could then be reduced. A variety of reducing agents could be explored, such as sodium borohydride in an alcoholic solvent, or catalytic hydrogenation (e.g., H₂ over Palladium on carbon).

-

Step 3: Salt Formation. The crude 3-aminoindan-1-one free base would then be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt.

-

Step 4: Purification. The precipitated this compound would be collected by filtration, washed with a non-polar solvent, and dried. Recrystallization from a suitable solvent system could be employed for further purification.

It is imperative to reiterate that this is a conceptual protocol and would require significant experimental optimization and characterization to be validated.

Analytical Characterization

Comprehensive spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. However, based on the known structure, the expected spectral features can be predicted.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, as well as signals for the protons on the five-membered ring. The proton at the chiral center (C3) bearing the amino group would likely appear as a multiplet. The chemical shifts and coupling constants would be influenced by the presence of the ketone and the protonated amino group.

-

¹³C NMR: The spectrum should display nine distinct carbon signals, including a signal for the carbonyl carbon (C1) at a characteristic downfield shift (likely >190 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the five-membered ring.

4.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for:

-

A carbonyl (C=O) stretch, likely in the region of 1680-1700 cm⁻¹.

-

N-H stretching vibrations from the protonated amine (NH₃⁺), typically appearing as a broad band in the range of 2800-3200 cm⁻¹.

-

C-H stretches from the aromatic and aliphatic portions of the molecule.

-

C=C stretches from the aromatic ring.

4.3. Mass Spectrometry (MS) (Predicted)

-

Electron Ionization (EI-MS): The mass spectrum would be expected to show a molecular ion peak for the free base (C₉H₉NO) at m/z = 147.18. Fragmentation patterns would likely involve loss of CO and other characteristic fragments of the indanone ring system.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 148.19.

4.4. Chromatographic Methods

For the analysis of aminoindanes, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.

-

HPLC: Reversed-phase HPLC with UV detection would be a suitable method for the analysis of this compound. The choice of column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile and water with a buffer) would need to be optimized.

-

GC-MS: Derivatization of the amino group may be necessary to improve the volatility and chromatographic performance of the compound for GC-MS analysis.

Biological Activity: A Field for Exploration

There is no specific information on the biological activity of this compound in the available literature. However, the broader class of aminoindanes and indanones has been investigated for a variety of pharmacological effects. For instance, derivatives of 1-aminoindan are known to possess neuroprotective and catecholamine-modulating actions. The (R)-enantiomer of 1-aminoindan is an active metabolite of the anti-Parkinson's drug rasagiline.

Given this context, this compound could be a valuable starting point for the synthesis of novel compounds to be screened for a range of biological targets. Potential areas of investigation could include:

-

Neuropharmacology: Evaluation for activity at various receptors and transporters in the central nervous system.

-

Enzyme Inhibition: Screening against a panel of enzymes, particularly those involved in neurological disorders.

-

Antimicrobial and Anticancer Activity: Assessing its potential as a lead compound in these therapeutic areas.

Workflow for Biological Evaluation.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General safety guidelines for related aminoketone hydrochloride salts include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust, and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents an under-investigated chemical entity with potential for applications in medicinal chemistry and drug discovery. While basic identification information is available, there is a significant lack of detailed experimental data regarding its physicochemical properties, synthesis, and biological activity. This guide has aimed to provide a comprehensive overview of the current knowledge and to offer a scientifically grounded, albeit inferential, framework for future research on this compound. Further experimental work is necessary to fully characterize this compound and unlock its potential.

References

An Investigator's Guide to Elucidating the Mechanism of Action of 3-Aminoindan-1-one Hydrochloride

Preamble: Charting the Unexplored

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Derivatives of the related 1-aminoindan, for instance, are known to exhibit potent activities, including the inhibition of monoamine oxidase B (MAO-B), as seen in the antiparkinsonian drug rasagiline, and the modulation of metabotropic glutamate receptors (mGluRs).[3][4] However, the specific molecular mechanism of action for 3-Aminoindan-1-one hydrochloride remains largely uncharacterized in the public domain.

This guide, therefore, deviates from a declarative statement of a known mechanism. Instead, it serves as a comprehensive strategic and technical manual for the research professional tasked with its elucidation. We will proceed from a foundation of structural analogy to formulate plausible hypotheses, and then detail the rigorous experimental cascade required to identify and validate the molecular target(s) and downstream pathways of this compound. This document is designed to be a self-validating system for investigation, grounded in established principles of chemical biology and drug discovery.[5]

Part 1: Hypothesis Generation through Structural Scaffolding and In Silico Analysis

The logical starting point for a novel compound is to leverage its chemical structure to predict potential biological targets. The 3-Aminoindan-1-one core suggests several testable hypotheses based on established structure-activity relationships of analogous compounds.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition The aminoindane moiety is famously associated with MAO-B inhibition.[4] The N-propargyl-1-aminoindan structure of rasagiline is a classic example. It is plausible that this compound could interact with the active site of MAO-A or MAO-B.

Hypothesis 2: Glutamate Receptor Modulation Derivatives such as 1-aminoindan-1,5-dicarboxylic acid (AIDA) are known competitive antagonists of the mGluR1 receptor.[3] The rigid cyclic structure of 3-Aminoindan-1-one could position the amino group to interact with glutamate receptors.

Hypothesis 3: Acetylcholinesterase (AChE) Inhibition The indanone core is a key feature of the FDA-approved Alzheimer's drug, donepezil, a potent AChE inhibitor.[1] This shared structural motif warrants an investigation into potential AChE inhibitory activity.

An initial in silico screening campaign is a cost-effective method to prioritize these hypotheses. This involves docking the structure of 3-Aminoindan-1-one into the crystal structures of human MAO-A, MAO-B, various mGluR subtypes, and AChE to predict binding affinity and pose.

Part 2: Primary Target Identification and In Vitro Validation

Following computational analysis, the next phase involves direct biochemical and cellular assays to confirm or refute the generated hypotheses. A broad-based panel screening is recommended as an initial unbiased approach.

Experimental Protocol: Broad-Spectrum Enzyme and Receptor Profiling

A commercially available screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) should be utilized to test this compound at a standard concentration (e.g., 10 µM) against a panel of several hundred common CNS receptors, ion channels, and enzymes. This provides a rapid, high-level overview of potential off-target effects and may uncover unexpected primary targets.

Experimental Protocol: MAO-Glo™ Assay for MAO-A and MAO-B Inhibition

This luminescent assay provides a robust method for quantifying MAO activity.

Methodology:

-

Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM).

-

In a 96-well white assay plate, add 12.5 µL of MAO-A or MAO-B enzyme solution.

-

Add 12.5 µL of the compound dilution or vehicle control.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Add 25 µL of the MAO substrate (a luminogenic derivative).

-

Incubate for 60 minutes at room temperature.

-

Add 50 µL of Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescence reaction.

-

Incubate for 20 minutes in the dark.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to vehicle controls and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Primary Target Validation

Caption: Workflow for identifying and validating the molecular target.

Part 3: Characterizing the Mode of Inhibition

Once a primary target is confirmed (for this example, let's assume a hit on MAO-B), the nature of the interaction must be defined. This is crucial for understanding the compound's pharmacology.

Experimental Protocol: Enzyme Inhibition Kinetics

To determine if inhibition is competitive, non-competitive, uncompetitive, or mixed, Michaelis-Menten kinetics are employed.

Methodology:

-

Perform the MAO-Glo™ assay as described above.

-

Instead of a single substrate concentration, use a matrix of varying substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the Km of the substrate).

-

For each substrate concentration, run a full dose-response curve of the inhibitor (this compound).

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

Analyze the changes in Vmax and Km in the presence of the inhibitor.

-

Competitive: Km increases, Vmax is unchanged.

-

Non-competitive: Km is unchanged, Vmax decreases.

-

Uncompetitive: Both Km and Vmax decrease.

-

-

Calculate the inhibitor constant (Ki) from this data.

Hypothetical Data Summary

The following table illustrates how results could be presented to compare the inhibitory profile of this compound against related reference compounds.

| Compound | Target | IC50 (nM) | Ki (nM) | Mode of Inhibition |

| 3-Aminoindan-1-one HCl | MAO-B | TBD | TBD | TBD |

| Rasagiline (Reference) | MAO-B | 5.4 | 0.7 | Irreversible |

| Selegiline (Reference) | MAO-B | 9.2 | 1.1 | Irreversible |

| 3-Aminoindan-1-one HCl | AChE | TBD | TBD | TBD |

| Donepezil (Reference) | AChE | 6.7 | 2.9 | Non-competitive |

(TBD = To Be Determined; Reference values are illustrative)

Part 4: Downstream Cellular and In Vivo Consequences

Identifying a molecular target is only the first step. The subsequent cellular and physiological consequences of target engagement must be demonstrated to build a complete picture of the mechanism of action.

Proposed Signaling Pathway (Hypothetical: MAO-B Inhibition)

If this compound is confirmed as a reversible, competitive MAO-B inhibitor, its primary mechanism would be to prevent the breakdown of dopamine in the brain.

Caption: Proposed pathway for MAO-B inhibition by the compound.

In Vivo Target Engagement and Pharmacodynamic Studies

To confirm this mechanism in a living system, a rodent model would be appropriate.

Experimental Protocol: Microdialysis in Rat Striatum

-

Implant a microdialysis probe into the striatum of anesthetized rats.

-

Administer this compound systemically (e.g., via intraperitoneal injection).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after drug administration.

-

Analyze the concentration of dopamine and its metabolites (DOPAC, HVA) in the dialysate using HPLC with electrochemical detection.

-

Expected Result: A successful MAO-B inhibitor should cause a significant increase in extracellular dopamine levels and a corresponding decrease in the levels of its metabolite, DOPAC.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to definitively characterize the mechanism of action of this compound. By progressing from in silico prediction to in vitro validation, kinetic characterization, and finally in vivo target engagement, a researcher can build a robust, evidence-based understanding of this novel chemical entity. The successful completion of this investigative cascade will not only illuminate the pharmacology of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the valuable indanone class of compounds.

References

-

Moroni, F., et al. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. PubMed. (URL: [Link])

-

Kandeel, M., et al. (2021). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (PMC). (URL: [Link])

-

Wikipedia. 1-Aminoindane. (URL: [Link])

-

Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (PMC). (URL: [Link])

-

ResearchGate. Synthesis of indanone-based α-amino acids. (URL: [Link])

-

Organic Chemistry Portal. Indanone synthesis. (URL: [Link])

-

Han, Y., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. National Institutes of Health (PMC). (URL: [Link])

-

Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. PubMed. (URL: [Link])

-

Rosini, M., et al. (2019). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences. (URL: [Link])

-

Dumont, J., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. (URL: [Link])

-

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health (PMC). (URL: [Link])

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 3-Aminoindan-1-one Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Aminoindan-1-one hydrochloride, a compound of interest in pharmaceutical research and drug development. While direct, published spectral data for this specific molecule is limited, this document, exercising full editorial control, synthesizes information from structurally related compounds and fundamental spectroscopic principles to offer a robust predictive analysis. This guide is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and utilize this compound with a high degree of confidence. We will delve into the intricacies of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind expected spectral features and providing field-proven insights into data acquisition and interpretation.

Introduction: The Structural Significance of this compound

This compound belongs to the indanone class of compounds, which are bicyclic aromatic ketones. The presence of an amino group introduces a key functional moiety that is crucial for its potential biological activity and allows for further chemical modifications. As the hydrochloride salt, the compound's solubility and stability are enhanced, making it more amenable to pharmaceutical formulation and biological testing. Accurate spectroscopic characterization is the cornerstone of chemical research, ensuring the identity, purity, and structural integrity of a synthesized compound. This guide will provide a detailed roadmap for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The formation of the hydrochloride salt will have a pronounced effect on the chemical shifts of protons near the amino group.

Rationale for Predicted Chemical Shifts:

-

Aromatic Protons (H4, H5, H6, H7): These protons will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The electron-withdrawing carbonyl group at position 1 will particularly influence the chemical shift of the peri-proton H7, shifting it further downfield. The substitution pattern on the benzene ring will lead to a complex splitting pattern, likely a series of doublets and triplets.

-

Aliphatic Protons (H2, H3): The protons on the five-membered ring will be in the aliphatic region.

-

H3 (Methine Proton): The proton attached to the carbon bearing the amino group (C3) is expected to be a multiplet around 4.5-5.0 ppm. The presence of the positively charged ammonium group (-NH3+) will cause a significant downfield shift compared to the free amine.[1][2]

-

H2 (Methylene Protons): The two protons at the C2 position are diastereotopic, meaning they are chemically non-equivalent. They will appear as a pair of doublets of doublets (or a more complex multiplet) in the range of 2.5-3.5 ppm.

-

-

Ammonium Protons (-NH3+): The three protons of the ammonium group will likely appear as a broad singlet.[1] Its chemical shift can be variable and is dependent on the solvent and concentration. In a non-exchanging solvent like DMSO-d6, this peak is more likely to be observed.

Predicted ¹H NMR Data Summary:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H7 | ~7.8 | d | J ≈ 7-8 |

| H5, H6 | ~7.3 - 7.6 | m | |

| H4 | ~7.2 | d | J ≈ 7-8 |

| H3 | ~4.5 - 5.0 | m | |

| H2a, H2b | ~2.5 - 3.5 | m | |

| -NH3+ | Variable | br s |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule.

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C1): The carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 190-205 ppm.[3]

-

Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These carbons will resonate in the aromatic region, between 120 and 150 ppm. The quaternary carbons (C3a and C7a) will generally have lower intensities.

-

Aliphatic Carbons (C2, C3):

-

C3 (Methine Carbon): The carbon attached to the ammonium group will be in the range of 50-60 ppm.

-

C2 (Methylene Carbon): The C2 carbon will appear further upfield, around 30-40 ppm.

-

Predicted ¹³C NMR Data Summary:

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~198 |

| C7a | ~150 |

| C3a | ~135 |

| C5 | ~134 |

| C7 | ~128 |

| C6 | ~126 |

| C4 | ~124 |

| C3 (CH-NH3+) | ~55 |

| C2 (CH2) | ~35 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

-

N-H Stretching (Ammonium Salt): A very broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹.[4] This broadness is a characteristic feature of the N-H stretching vibrations in ammonium salts due to hydrogen bonding.

-

C=O Stretching (Ketone): A strong, sharp absorption peak around 1680-1700 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone.[5][6] Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.

-

C-N Stretching: This vibration typically appears in the 1000-1250 cm⁻¹ region.

-

Aromatic C-H Stretching: These are typically observed as a group of weak to medium bands just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: A series of medium to weak absorptions in the 1450-1600 cm⁻¹ region.

IR Data Summary:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 2400 - 3200 | Strong, Broad |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrum:

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) for the free base, 3-aminoindan-1-one (C₉H₉NO), would be observed at m/z 147. The hydrochloride salt itself is not typically observed directly in the gas phase under EI conditions. The spectrum will show the fragmentation of the free base.

Predicted Fragmentation Pattern:

The fragmentation of 3-aminoindan-1-one would likely proceed through several characteristic pathways:

-

Loss of CO: A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 119.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the amino group could lead to various fragment ions.

-

Loss of NH₂: Loss of the amino radical would give a fragment at m/z 131.

The mass spectrum of the parent compound, indan-1-one, shows a strong molecular ion peak at m/z 132 and a base peak at m/z 104, corresponding to the loss of CO.[7]

Mass Spectrometry Data Summary:

| m/z | Predicted Fragment |

| 147 | [M]+ (free base) |

| 119 | [M - CO]+ |

| 131 | [M - NH₂]+ |

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for hydrochloride salts as it can help to resolve exchangeable protons.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC. The free base is more suitable for this technique.

-

Direct Infusion/Electrospray Ionization (ESI): For the hydrochloride salt, ESI is a more appropriate ionization technique. Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) and infuse it directly into the mass spectrometer.

-

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Visualizations

Molecular Structure

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental principles, we have established a solid framework for the interpretation of its NMR, IR, and MS spectra. The provided experimental protocols offer a starting point for researchers to obtain high-quality data. A thorough understanding of these spectroscopic techniques is indispensable for any scientist working with this and other novel chemical entities, ensuring the integrity and success of their research endeavors.

References

-

NIST Chemistry WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved January 14, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Mass spectrum of 1H-Inden-1-one, 2,3-dihydro-. Retrieved January 14, 2026, from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1-Indanone. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved January 14, 2026, from [Link]

-

Reddit. (2023). How to detect a HCl salt in organic compunds. r/chemistry. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. 1-Indanone(83-33-0) 13C NMR spectrum [chemicalbook.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 1-Indanone(83-33-0) IR Spectrum [chemicalbook.com]

- 6. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

3-Aminoindan-1-one Hydrochloride: A Comprehensive Technical Guide to Solubility and Stability

An In-Depth Technical Guide for Drug Development Professionals

Introduction

3-Aminoindan-1-one hydrochloride is a synthetic intermediate with a rigid bicyclic structure containing a ketone and a primary amine. As a hydrochloride salt, its physicochemical properties are of paramount importance for its application in pharmaceutical research and development. Understanding the solubility and stability of this active pharmaceutical ingredient (API) is a critical prerequisite for developing robust formulations, ensuring therapeutic efficacy, and meeting regulatory standards.[1] An unstable compound can lead to loss of potency, formation of potentially toxic degradants, and altered bioavailability.[2]

This guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It is designed for researchers, formulation scientists, and analytical chemists, offering both theoretical insights and practical, field-proven methodologies. We will explore the key factors governing its solubility, detail protocols for its empirical determination, and outline a systematic approach to evaluating its chemical stability through forced degradation studies, as mandated by international guidelines.

Core Physicochemical Properties

A molecule's structure dictates its behavior. This compound possesses key functional groups that influence its solubility and reactivity. The primary amine is basic and readily protonated, forming the basis for its hydrochloride salt. The aromatic ring and the indanone core contribute to its hydrophobicity, while the ketone and protonated amine offer sites for hydrogen bonding.

Caption: Chemical Structure of this compound.[3]

Solubility Profile: From Theory to Practice

Solubility is a thermodynamic equilibrium, and for an ionizable compound like this compound, it is heavily influenced by the properties of the solvent, pH, and temperature. The hydrochloride salt form generally enhances aqueous solubility compared to the free base by allowing for strong ion-dipole interactions with water.

Factors Influencing Solubility

-

Solvent Polarity: As a polar, ionic compound, it is expected to exhibit higher solubility in polar protic solvents (e.g., water, methanol, ethanol) that can solvate both the chloride anion and the ammonium cation. Solubility is likely to be lower in non-polar aprotic solvents.

-

pH: The solubility in aqueous media will be pH-dependent. At lower pH values, the amine remains protonated, favoring solubility. As the pH approaches and surpasses the pKa of the primary amine, the equilibrium will shift towards the less soluble free base, potentially causing precipitation.

-

Temperature: The dissolution of most solids is an endothermic process; therefore, solubility is expected to increase with temperature.[4] This relationship is crucial for developing crystallization processes and assessing risks during heat sterilization.

Representative Solubility Data

The following table provides a summary of expected solubility classifications for this compound in common pharmaceutical solvents. This data should be empirically confirmed for each specific application.

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Classification | Rationale for Use |

| Purified Water | 25 | > 10 | Soluble | Primary aqueous vehicle for oral/parenteral formulations.[5] |

| 0.1 M HCl | 25 | > 33 | Freely Soluble | Simulates gastric fluid; common ion effect may enhance stability.[6] |

| Phosphate Buffer (pH 7.4) | 25 | 1 - 10 | Sparingly Soluble | Simulates physiological pH; solubility may be limited by conversion to free base. |

| Ethanol | 25 | 10 - 33 | Soluble | Common co-solvent to enhance drug solubility in aqueous formulations.[7] |

| Methanol | 25 | > 33 | Freely Soluble | Used in early-stage analysis and synthesis; generally avoided in final formulations.[7] |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Very Soluble | Aprotic solvent for stock solutions in biological screening.[6] |

Experimental Protocol: Shake-Flask Solubility Determination

This protocol describes a robust, self-validating method to quantitatively determine the equilibrium solubility. The core principle is to saturate a solvent with the solute and measure the concentration in the supernatant after equilibrium is achieved.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent system. The excess solid is critical to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study should be conducted to ensure this duration is sufficient.

-

Phase Separation: Allow the vials to stand at the same temperature to let undissolved solids settle. Centrifuge the vials to ensure a clear supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. The concentration is determined against a standard curve of known concentrations.

-

Validation: To confirm equilibrium was reached, analyze samples taken at two consecutive time points (e.g., 24 and 48 hours). The solubility values should be statistically identical.

Caption: Workflow for Shake-Flask Solubility Determination.

Chemical Stability and Degradation Pathways

Evaluating the intrinsic chemical stability of an API is a cornerstone of drug development.[1] Forced degradation, or stress testing, is a process that deliberately exposes the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[8] This information is vital for developing stability-indicating analytical methods and for predicting the shelf-life of the final drug product.[9]

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The amide bond in a potential dimeric impurity or formulation excipient could be susceptible to acid/base hydrolysis. While the core structure lacks readily hydrolyzable groups, formulation excipients may introduce this risk.[2]

-

Oxidation: The primary amine and the alpha-carbon to the ketone are potential sites for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present as impurities in excipients.[10]

-

Deamination: As seen with other primary amines, deamination can occur under certain conditions, potentially leading to the formation of a hydroxyl or other substituted analog.[11]

-

Photodegradation: The aromatic ring and ketone moiety are chromophores that can absorb UV light, potentially leading to photolytic degradation.

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q1A guidelines to investigate the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[12]

| Stress Condition | Reagent / Condition | Typical Duration | Rationale |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 72 hours at 60°C | Simulates gastric environment; evaluates stability at low pH.[13] |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 72 hours at 60°C | Evaluates stability in alkaline conditions. |

| Oxidation | 3% - 30% H₂O₂ | Up to 24 hours at RT | Simulates oxidative stress from atmospheric oxygen or excipient impurities.[10] |

| Thermal Degradation | Dry Heat (e.g., 80°C) | Up to 7 days | Assesses intrinsic thermal stability in the solid state. |

| Photostability | ICH-compliant light source (UV/Vis) | Per ICH Q1B guidelines | Evaluates degradation upon exposure to light during manufacturing and storage.[12] |

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media (acid, base, H₂O₂, and water for control). For thermal and photolytic studies, expose the solid powder.

-

Stress Application: Place the samples under the conditions outlined in the table above. Monitor the samples at appropriate time points (e.g., 2, 8, 24, 48, 72 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation and protect the analytical column.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact API from all major degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.

-

Mass Balance: Evaluate the results to ensure mass balance. The sum of the assay value of the intact API and the levels of all degradation products should be close to 100% of the initial concentration, confirming that all significant degradants are being detected.

Caption: Workflow for Stability Testing and Forced Degradation.

Analytical Methodologies for Quantification

A robust analytical method is the backbone of any solubility or stability study. For a UV-active compound like this compound, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice.

-

Causality: This technique is selected for its high resolving power, sensitivity, and reproducibility. A C18 column is typically effective at retaining the compound while allowing for separation from polar degradants. The mobile phase usually consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), which allows for fine-tuning of the retention time. Detection at the compound's UV maxima ensures high sensitivity. For stability studies, coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the structural elucidation of unknown degradation products.[14]

Recommended Storage and Handling

Based on the anticipated stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound:

-

Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[15] Protect from light. For long-term storage, refrigeration may be advisable, but this should be confirmed by long-term stability studies.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which may accelerate degradation.[16]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Minimize dust generation and handle in a well-ventilated area or chemical fume hood.[17]

Conclusion

This guide has outlined the critical parameters of solubility and stability for this compound from a drug development perspective. While it is predicted to be soluble in polar solvents and relatively stable under standard conditions, its susceptibility to pH changes, oxidation, and light must be empirically determined. The protocols provided for solubility determination and forced degradation studies offer a robust framework for researchers to generate the necessary data for formulation development and regulatory submissions. A thorough understanding of these properties is not merely a scientific exercise but a crucial step in ensuring the safety, quality, and efficacy of any potential therapeutic agent.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-Aminoacetanilide Hydrochloride Hydrate, 98%. Retrieved from [Link]

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Waterman, K. C. (2007). Stability: Physical and Chemical. In Pharmaceutical Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures. Retrieved from [Link]

- Lahiri, S.C. (1981). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.

-

KM Pharma Solution Private Limited. (n.d.). MSDS - (R)-1-Aminoindane hydrochloride. Retrieved from [Link]

-

Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC - NIH. Retrieved from [Link]

-

BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Retrieved from [Link]

-

Al-Haj, N., et al. (2014). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. PMC - NIH. Retrieved from [Link]

-

Steinhardt, A., et al. (2020). Hydrothermal Degradation of Amino Acids. PMC - NIH. Retrieved from [Link]

-

MDPI. (2022). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-1-Aminoindane-d3 Hydrochloride. Retrieved from [Link]

- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research.

-

Stanković, M., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC - NIH. Retrieved from [Link]

-

RSquareL. (2022). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

-

Clendinen, C. S., et al. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. NIH Public Access. Retrieved from [Link]

-

Dorfman, K. (n.d.). Solubility Information. Retrieved from [Link]

-

Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. Retrieved from [Link]

-

Al-Suwayeh, S. A., et al. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH. Retrieved from [Link]

-

ASEAN. (2013). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

- Google Patents. (2021). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.

-

ResearchGate. (2014). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. Retrieved from [Link]

Sources

- 1. 182.160.97.198:8080 [182.160.97.198:8080]

- 2. rsquarel.org [rsquarel.org]

- 3. This compound | 152605-34-0 [chemicalbook.com]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. By compound [wahoo.cns.umass.edu]

- 7. researchgate.net [researchgate.net]

- 8. biopharmaspec.com [biopharmaspec.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. mdpi.com [mdpi.com]

- 11. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Synthetic Heart of Innovation: A Technical Guide to the Research Applications of 3-Aminoindan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the true value of a molecule often lies not in its inherent biological activity, but in its potential as a versatile scaffold for the creation of novel therapeutics. 3-Aminoindan-1-one hydrochloride is a prime example of such a foundational building block. While not extensively studied for its own pharmacological effects, its strategic placement of an amino group and a ketone on a rigid indane framework makes it a highly valuable precursor for the synthesis of a diverse range of biologically active compounds. This technical guide delves into the core potential of this compound, offering insights into its application in the development of enzyme inhibitors and neurological agents, complete with synthetic strategies and mechanistic considerations.

The Indanone Core: A Privileged Structure in Drug Discovery

The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility stems from its rigid bicyclic structure, which can be readily functionalized to explore chemical space and optimize interactions with a target protein. The presence of a ketone and an amino group in this compound provides two key points for chemical modification, allowing for the systematic development of structure-activity relationships (SAR).

Potential Research Applications and Synthetic Pathways

The primary utility of this compound lies in its role as a starting material for the synthesis of more complex molecules with therapeutic potential. Below, we explore key research applications and provide conceptual synthetic workflows.

Development of Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases

Therapeutic Rationale: Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine in the brain.[2] Inhibition of MAO-B increases dopaminergic neurotransmission and is a validated therapeutic strategy for Parkinson's disease.[3] Rasagiline, a potent and selective MAO-B inhibitor, features a propargylamine group attached to an aminoindan core.[3]

Synthetic Strategy from 3-Aminoindan-1-one: this compound can serve as a key intermediate for the synthesis of Rasagiline analogues and other novel MAO-B inhibitors. A general synthetic approach would involve the following steps:

Experimental Protocol: Synthesis of N-Propargyl-3-aminoindan-1-one

-

Deprotection: The hydrochloride salt of 3-Aminoindan-1-one is neutralized with a suitable base (e.g., sodium bicarbonate or triethylamine) in an appropriate solvent (e.g., dichloromethane or acetonitrile) to yield the free amine.

-

N-Alkylation: The resulting free amine is then reacted with propargyl bromide or a related propargylating agent in the presence of a base (e.g., potassium carbonate) to introduce the propargylamine moiety.[4]

-

Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired N-propargyl-3-aminoindan-1-one.

Mechanism of Action: The resulting N-propargyl-aminoindan-1-one derivatives are expected to act as irreversible inhibitors of MAO-B. The propargylamine group forms a covalent adduct with the flavin cofactor (FAD) at the active site of the enzyme, leading to its inactivation.[2]

Visualization of the Synthetic Workflow:

Caption: Synthetic pathway to a potential MAO-B inhibitor.

Scaffolding for Novel Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Therapeutic Rationale: The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.[1] The drug Donepezil, a potent AChE inhibitor, features an indanone moiety, highlighting the potential of this scaffold in designing new anti-Alzheimer's agents.[1]

Synthetic Strategy from 3-Aminoindan-1-one: The amino group of 3-Aminoindan-1-one provides a convenient handle for the introduction of various side chains that can interact with the active site of AChE.

Experimental Protocol: Synthesis of Substituted Amide Derivatives

-

Amide Coupling: this compound is first neutralized to the free amine. This is followed by a standard amide coupling reaction with a carboxylic acid of interest using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Structural Diversity: A library of compounds can be generated by using a variety of carboxylic acids, allowing for the exploration of different substituents that can enhance binding to the AChE active site.

-

Purification: The resulting amide derivatives are purified by crystallization or column chromatography.

Mechanism of Action: The indanone core of the synthesized derivatives can be designed to interact with the peripheral anionic site (PAS) of AChE, while the amide side chain can be tailored to bind to the catalytic active site (CAS), leading to potent and potentially selective inhibition of the enzyme.

Visualization of the Synthetic Workflow:

Caption: Drug discovery workflow for mGluR modulators.

Quantitative Data on Related Indanone Derivatives

While specific quantitative data for this compound is scarce, the potencies of related compounds highlight the potential of this scaffold.

| Compound | Target | Activity | Reference |

| Rasagiline | MAO-B | IC50 = 4.5 nM | [3] |

| Donepezil | AChE | IC50 = 6.7 nM | [1] |

| 1-Aminoindan-1,5-dicarboxylic acid (AIDA) | mGluR1 | pA2 = 4.21 | [5] |

Conclusion and Future Directions

This compound represents a valuable and versatile building block for the synthesis of a wide array of pharmacologically active molecules. Its potential applications span across critical therapeutic areas, including neurodegenerative diseases and other neurological disorders. The strategic functional groups on the indanone core provide a robust platform for medicinal chemists to design and synthesize novel compounds with tailored biological activities. Future research efforts should focus on the systematic exploration of the chemical space around this scaffold to unlock its full potential in drug discovery. The development of efficient and scalable synthetic routes to a diverse range of 3-aminoindan-1-one derivatives will be crucial for advancing this promising area of research.

References

-

Synthesis and Pharmacological Activity of Aminoindanone Dimers and Related Compounds. (2008). Medicinal Chemistry Research, 17(2-7), 233-240. [Link]

- CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents. (n.d.).

- US8901352B2 - Method for the synthesis of rasagiline - Google Patents. (n.d.).

-

A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. (2014). Organic Process Research & Development, 18(9), 1147-1153. [Link]

-

2-Aminoindans of pharmacological interest. (1973). Journal of Medicinal Chemistry, 16(12), 1330-1333. [Link]

-

Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. (1997). British Journal of Pharmacology, 121(3), 567-572. [Link]

-

A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements. (2020). Mansa STM Publishers. [Link]

- US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents. (n.d.).

-

Recent developments in biological activities of indanones. (2017). European Journal of Medicinal Chemistry, 138, 971-987. [Link]

-

Synthesis and biological activity of 1-aminoindan-1, 3-dicarboxylic acid, a benzo-analogue of (1S, 3R)-ACPD. (1996). Bioorganic & Medicinal Chemistry Letters, 6(16), 1951-1956. [Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (2022). CRC Press. [Link]

-

Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. (1991). Journal of Medicinal Chemistry, 34(8), 2525-2543. [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). Molecules, 25(11), 2534. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2015). Beilstein Journal of Organic Chemistry, 11, 2346-2374. [Link]

-

The Pharmacological Activities of (−)-Anonaine. (2013). Molecules, 18(7), 8257-8263. [Link]

-

Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2010). European Journal of Medicinal Chemistry, 45(11), 5273-5282. [Link]

-

Biological Activities of Amino Acid Derivatives and their Complexes a Review. (2019). Research Journal of Pharmacy and Technology, 12(9), 4541-4548. [Link]

-

Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. (2023). Journal of Biosciences and Medicines, 11(5), 1-13. [Link]

-

Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. (2020). Current Organic Chemistry, 24(12), 1335-1348. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019). Molecules, 24(23), 4299. [Link]

-

Synthesis of Arginase Inhibitors: An Overview. (2023). Molecules, 28(13), 5029. [Link]

-

Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (2022). ACS Omega, 7(50), 46869-46888. [Link]

-

Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants. (2015). Antioxidants, 4(3), 603-646. [Link]

-

Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. (2022). Routledge. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. (2021). Molecules, 26(11), 3254. [Link]

-

Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. (2018). International Journal of Molecular Sciences, 19(5), 1433. [Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. [Link]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mansapublishers.com [mansapublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Aminoindan-1-one Hydrochloride Derivatives and Analogs for Advanced Drug Discovery

This guide provides a comprehensive technical overview of 3-aminoindan-1-one hydrochloride and its analogs, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthetic pathways for creating these molecules, explore their diverse biological activities, and analyze the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their research and development endeavors.

The 3-Aminoindan-1-one Core: A Privileged Scaffold in Medicinal Chemistry

The indanone framework is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a variety of pharmacologically active compounds. Its rigid bicyclic structure provides a defined orientation for pendant functional groups, facilitating specific interactions with biological targets. The introduction of an amino group at the 3-position and a ketone at the 1-position of the indane ring system creates the 3-aminoindan-1-one core, a versatile template for the design of novel therapeutic agents. This scaffold has been explored for a range of applications, including as an anti-inflammatory, anticancer, antimicrobial, and antiviral agent.[1]

Synthetic Strategies for 3-Aminoindan-1-one Derivatives

The synthesis of 3-aminoindan-1-one and its derivatives can be approached through several strategic pathways. While a definitive, universally applied protocol for the parent hydrochloride salt is not extensively documented in readily available literature, established methods for the synthesis of substituted indanones and related aminoindanes provide a strong foundation for their preparation.

Proposed Synthesis of this compound

A plausible and efficient route to this compound involves the reductive amination of indan-1,3-dione. This versatile starting material is readily accessible through methods such as the Claisen condensation of ethyl acetate and dimethyl phthalate.[2]

Experimental Protocol: Reductive Amination of Indan-1,3-dione

-

Imine Formation: Indan-1,3-dione is reacted with a suitable source of ammonia, such as ammonium acetate, in an appropriate solvent like methanol. The reaction is typically heated to facilitate the formation of the intermediate enamine/imine.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then introduced to the reaction mixture. These reagents are selective for the reduction of the imine in the presence of the remaining ketone, yielding 3-aminoindan-1-one.

-

Salt Formation: The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired this compound salt.

-

Purification: The product is collected by filtration, washed with a cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization.

Diagram: Proposed Synthesis of 3-Aminoindan-1-one HCl

Caption: Proposed synthetic route to this compound via reductive amination.

Synthesis of N-Substituted and Aryl-Substituted Analogs

The versatile 3-aminoindan-1-one scaffold can be further functionalized to generate a diverse library of analogs.

-

N-Alkylation/Arylation: The primary amine of 3-aminoindan-1-one can be readily alkylated or arylated using standard methodologies, such as reductive amination with aldehydes or ketones, or through nucleophilic substitution reactions with alkyl or aryl halides.

-

Aryl Substitution: The aromatic ring of the indanone core can be substituted prior to the formation of the bicyclic system, for instance, by starting with a substituted phenylpropionic acid and carrying out an intramolecular Friedel-Crafts acylation.

Pharmacological Landscape of 3-Aminoindan-1-one Analogs

Derivatives of the 3-aminoindan-1-one core have shown promise in a variety of therapeutic areas, primarily due to their ability to interact with key biological targets in the central nervous system and other tissues.

Monoamine Oxidase (MAO) Inhibition

The structural similarity of certain aminoindane derivatives to endogenous monoamines suggests their potential as monoamine oxidase (MAO) inhibitors. MAOIs are a class of drugs that prevent the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine, and are used in the treatment of depression and Parkinson's disease.[3][4][5] The rigid conformation of the indane nucleus can confer selectivity for either MAO-A or MAO-B isoforms. For example, rasagiline, an N-propargyl-1-aminoindan derivative, is a potent and selective irreversible inhibitor of MAO-B.[6]

Dopamine Receptor Ligands

The 3-aminoindan-1-one scaffold is also a promising template for the development of dopamine receptor ligands. The spatial arrangement of the amino group and the aromatic ring can mimic the key pharmacophoric features of dopamine. Studies on structurally related 2-aminotetralin and 3-amino-1-benzopyran derivatives have demonstrated high affinity and selectivity for D2 and D3 dopamine receptor subtypes.[7] This suggests that 3-aminoindan-1-one analogs could be valuable tools for probing the function of these receptors and for the development of novel antipsychotics or treatments for Parkinson's disease.

Diagram: Dopamine D2 Receptor Signaling

Caption: Potential mechanism of action for a 3-aminoindan-1-one D2 antagonist.

Other Potential Therapeutic Applications

The indanone core is present in a wide array of biologically active molecules. This suggests that 3-aminoindan-1-one derivatives could be explored for a multitude of other therapeutic applications, including:

-

Anti-inflammatory Activity: Certain indanone derivatives have demonstrated potent anti-inflammatory effects.[1]

-

Anticancer Activity: The indanone scaffold has been incorporated into compounds with significant antiproliferative activity against various cancer cell lines.[8]

-

Neuroprotective Agents: The structural features of these compounds may lend themselves to the development of agents for neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 3-aminoindan-1-one derivatives is paramount for the rational design of potent and selective ligands.

Substitution on the Amino Group

The nature of the substituent on the 3-amino group plays a crucial role in determining the pharmacological profile.

-

Size and Lipophilicity: Increasing the size and lipophilicity of the N-substituent can significantly impact receptor affinity and selectivity. For instance, in the case of dopamine receptor ligands, an N-propyl group has been shown to be favorable for D2/D3 receptor binding.[7]

-

Specific Functional Groups: The introduction of specific functional groups, such as a propargyl group, can lead to irreversible enzyme inhibition, as seen with the MAO-B inhibitor rasagiline.

Substitution on the Aromatic Ring

Modification of the aromatic ring of the indanone nucleus provides another avenue for modulating biological activity.

-

Electron-donating and Electron-withdrawing Groups: The electronic properties of substituents on the phenyl ring can influence binding affinity and pharmacokinetic properties.

-

Positional Isomers: The position of substituents on the aromatic ring can dramatically alter selectivity for different receptor subtypes or enzyme isoforms.

| Compound ID | R1 (at 3-amino) | R2 (Aromatic Ring) | Target | Activity (IC50/Ki) | Reference |

| Indanone-3-acetic acid deriv. 1 | -CH₂COOH | 4-OCH₃ | Anti-inflammatory | 5.1 ± 1.9 µM | [1] |

| Indanone-3-acetic acid deriv. 2 | -CH₂CONH-aryl | 4-OCH₃ | Anti-inflammatory | 10-50 µM | [1] |

| 5-OH-PIPAT (analog) | -Propyl, -3'-iodo-2'-propenyl | 5-OH (on tetralin) | Dopamine D3 Receptor | Ki = 0.99 nM | [7] |

| 7-OH-PIPAT (analog) | -Propyl, -3'-iodo-2'-propenyl | 7-OH (on tetralin) | Dopamine D3 Receptor | Ki = 1.85 nM | [7] |

| Spiroisoxazoline deriv. 9f | (spiroisoxazoline) | 5,6-di-OCH₃ | COX-2 | IC50 = 0.03 ± 0.01 µM | [8] |

Table 1: Biological Activities of Selected Indanone Derivatives and Analogs. This table presents a selection of indanone derivatives and structurally related analogs, highlighting their biological targets and activities. The data illustrates the potential of this scaffold in diverse therapeutic areas.

Future Directions and Conclusion

The 3-aminoindan-1-one scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for generating compound libraries for high-throughput screening. Future research in this area should focus on:

-

Elucidation of Specific Mechanisms of Action: Detailed pharmacological studies are needed to understand the precise molecular targets and signaling pathways modulated by these compounds.

-

Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are required to improve the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Exploration of New Therapeutic Areas: The broad biological activity of the indanone core suggests that 3-aminoindan-1-one derivatives may have untapped potential in other disease areas.

References

-

Gopal Natesan, et al. (2017). Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. ResearchGate. [Link]

-

Kung, M. P., et al. (1997). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. PubMed. [Link]

-

Fassihi, A., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed. [Link]

-

Yadav, P., et al. (2022). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. bioRxiv. [Link]

-

Yoshida, K., et al. (2002). Novel monoamine oxidase inhibitors, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, and their differential reversibility. PubMed. [Link]

-

Wikipedia. (2023). Monoamine oxidase inhibitor. Wikipedia. [Link]

-

Moroni, F., et al. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. PubMed. [Link]

-

Wikipedia. (2023). 1,3-Indandione. Wikipedia. [Link]

-

Kortagere, S., et al. (2005). Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. PubMed Central. [Link]

- Google Patents. (2011). Preparation and synthesizing method of 3-aminoaniline hydrochloride.

-

Tipton, K. F. (2022). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. [Link]

-

Lemoine, H., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]

-

Mayo Clinic. (2022). Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]

- Google Patents. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2023). MDPI. [Link]

-

Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. (2020). Frontiers in Pharmacology. [Link]

-

Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [Link]

- Google Patents. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

Wikipedia. (2023). Substituted phenethylamine. Wikipedia. [Link]

-

Wikipedia. (2023). Serotonin releasing agent. Wikipedia. [Link]

-

Hilal-Dandan, R., & Brunton, L. L. (Eds.). (2014). Pharmacodynamics: Molecular Mechanisms of Drug Action. In Goodman and Gilman's Manual of Pharmacology and Therapeutics (2nd ed.). McGraw-Hill Education. [Link]

- Google Patents. (2010). A process for the preparation of (R)-1-aminoindanes.

-

Sluka, K. A., et al. (2002). The Role of Type 1 Metabotropic Glutamate Receptors in the Generation of Dorsal Root Reflexes Induced by Acute Arthritis or the Spinal Infusion of 4-Aminopyridine in the Anesthetized Rat. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Aminoindan-1-one Hydrochloride: A Technical Primer for Synthetic Chemists

Abstract